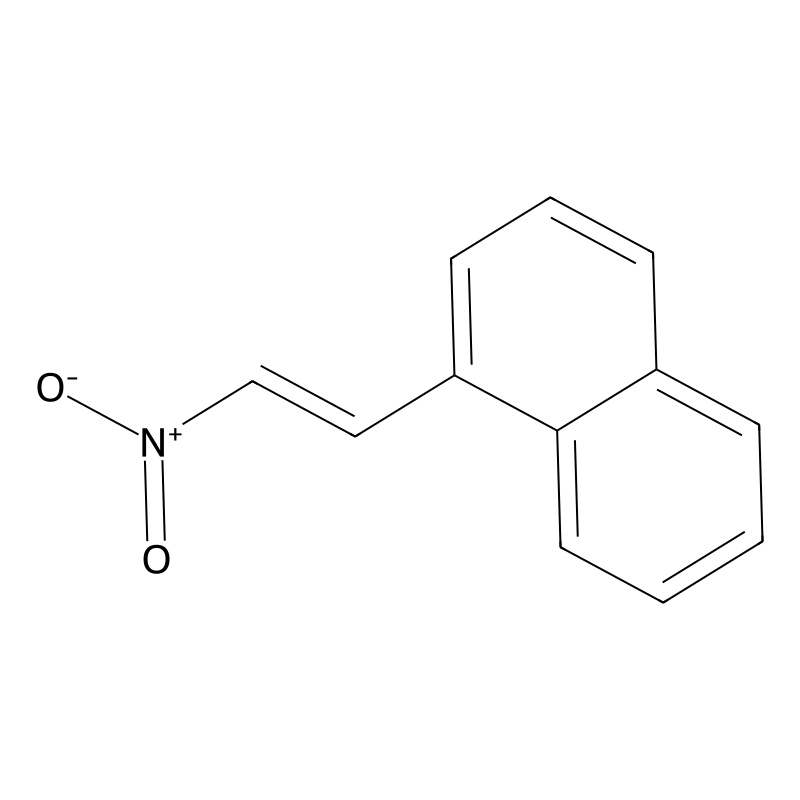

1-(2-Nitrovinyl)naphthalene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

1-(2-Nitrovinyl)naphthalene (CAS: 4735-49-3) is a highly crystalline, sterically demanding aryl nitroalkene widely utilized as a premium electrophile in asymmetric catalysis and a critical precursor for extended-π-system pharmacophores [1]. Unlike simpler analogs such as β-nitrostyrene, the presence of the bulky 1-naphthyl group introduces significant conformational rigidity around the aryl-alkene bond. This structural feature makes it an exceptionally reliable Michael acceptor and dienophile, particularly in stereoselective transformations where precise control of the transition state is required [2]. Furthermore, it serves as a direct precursor to 2-(1-naphthyl)ethylamine derivatives, which are structural cornerstones for complex receptor agonists and advanced chiral resolution agents.

References

- [1] Trost, B. M., et al. (2009). Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity under Dinuclear Zinc Catalysis. Journal of the American Chemical Society, 131(11), 4190-4191.

- [2] Simpson, A. J., & Lam, H. W. (2013). Enantioselective Nickel-Catalyzed Michael Additions of 2-Acetylazaarenes to Nitroalkenes. Organic Letters, 15(11), 2586-2589.

Attempting to substitute 1-(2-nitrovinyl)naphthalene with generic β-nitrostyrene or the positional isomer 2-(2-nitrovinyl)naphthalene fundamentally alters both the stereochemical outcomes of catalytic reactions and the electronic properties of downstream products [1]. The 1-naphthyl group possesses a unique peri-hydrogen at the C8 position, which restricts the rotation of the nitrovinyl moiety and effectively locks the substrate into a predictable conformation during nucleophilic attack. In contrast, nitrostyrene and 2-(2-nitrovinyl)naphthalene lack this specific steric barrier, leading to higher degrees of rotational freedom, increased off-target diastereomer formation, and reduced enantiomeric excess in asymmetric additions [1]. For procurement teams supporting medicinal chemistry or complex API synthesis, failing to source the exact 1-naphthyl isomer compromises both target binding affinity in downstream biological assays and overall synthetic yield.

Enhanced Stereocontrol via Steric Confinement in Asymmetric Michael Additions

In dinuclear zinc-catalyzed asymmetric Michael additions, the steric bulk of the 1-naphthyl group significantly enhances transition-state rigidity compared to standard phenyl analogs. Head-to-head studies demonstrate that 1-(2-nitrovinyl)naphthalene achieves exceptional diastereoselectivity (>20:1 dr) and enantioselectivity (94% ee) [1]. In contrast, the baseline comparator β-nitrostyrene yields a significantly lower 10:1 dr and 91% ee under identical conditions [1].

| Evidence Dimension | Diastereomeric ratio (dr) and enantiomeric excess (ee) |

| Target Compound Data | >20:1 dr, 94% ee |

| Comparator Or Baseline | β-nitrostyrene (10:1 dr, 91% ee) |

| Quantified Difference | >2x improvement in dr and a 3% absolute increase in ee |

| Conditions | Dinuclear zinc catalysis, 0.25 M in THF |

The dramatic reduction in off-target diastereomers minimizes the need for costly and yield-depleting chiral chromatography during downstream API purification.

High-Yielding Electrophilicity in Nickel-Catalyzed Azaarene Additions

1-(2-Nitrovinyl)naphthalene serves as a highly efficient electrophile in the synthesis of complex heterocyclic building blocks. During enantioselective Ni(II)-catalyzed Michael additions with 2-acetylazaarenes, this compound delivers an 82% isolated yield and high enantiopurity [1]. Conversely, aliphatic nitroalkene comparators typically exhibit sluggish reactivity and modest enantioselectivities in the same catalytic manifold due to the absence of an extended conjugated π-system [1].

| Evidence Dimension | Isolated yield and enantiopurity in Ni-catalyzed addition |

| Target Compound Data | 82% isolated yield with high enantiopurity |

| Comparator Or Baseline | Aliphatic nitroalkenes (modest ee and lower reactivity) |

| Quantified Difference | Robust >80% yield and >90% ee versus sub-optimal aliphatic baseline performance |

| Conditions | Ni(II)–bis(oxazoline) complex catalysis, room temperature |

Procuring this specific extended-aryl nitroalkene ensures high throughput and reliable stereocontrol when constructing complex azaarene-functionalized scaffolds.

Near-Quantitative Processability in Cycloaddition Pathways

The crystalline nature and electronic activation of 1-(2-nitrovinyl)naphthalene facilitate exceptionally clean reaction profiles in cycloaddition sequences. Recent synthetic applications report that it undergoes reaction to form key intermediates in 99% yield, yielding a solid product that can be used directly without further purification [1]. Standard nitroalkenes often suffer from competitive polymerization or degradation under extended heating, necessitating labor-intensive chromatographic workups [1].

| Evidence Dimension | Crude yield and purification requirement |

| Target Compound Data | 99% yield, used without additional purification |

| Comparator Or Baseline | Standard nitroalkenes (frequent column chromatography required) |

| Quantified Difference | Elimination of one chromatographic purification step with near-quantitative mass recovery |

| Conditions | Reflux conditions, 4 hours |

Achieving a 99% crude yield without chromatography drastically improves process mass intensity (PMI) and lowers solvent costs during scale-up manufacturing.

Synthesis of Extended-π-System Pharmacophores

Direct reduction of this specific nitroalkene yields 2-(1-naphthyl)ethylamine derivatives, which are essential building blocks for targeting receptors that require extended π-stacking interactions (e.g., melatonin MT1/MT2 receptors), where simple phenethylamines fail to provide sufficient binding affinity [1].

Asymmetric Organocatalysis Benchmarking

Due to its locked conformation and high steric demand, 1-(2-nitrovinyl)naphthalene is the premier substrate for validating the stereocontrolling capabilities of novel chiral Lewis acid and hydrogen-bonding catalysts, consistently yielding higher dr and ee than standard nitrostyrene [2].

Chromatography-Free Construction of Polycyclic Heterocycles

It acts as a highly reactive and stable dienophile or [3+2] cycloaddition partner, enabling the rapid, chromatography-free assembly of complex naphthyl-fused isoxazoles and oxazines with near-quantitative crude yields [3].

References

- [1] Simpson, A. J., & Lam, H. W. (2013). Enantioselective Nickel-Catalyzed Michael Additions of 2-Acetylazaarenes to Nitroalkenes. Organic Letters, 15(11), 2586-2589.

- [2] Trost, B. M., et al. (2009). Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity under Dinuclear Zinc Catalysis. Journal of the American Chemical Society, 131(11), 4190-4191.

- [3] Svetlov, A., et al. (2024). 3-Halo-5,6-dihydro-4H-1,2-oxazine N-oxides as synthetic equivalents of unsaturated nitrile oxides in the [3+2]-cycloaddition with arynes. Organic & Biomolecular Chemistry.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types